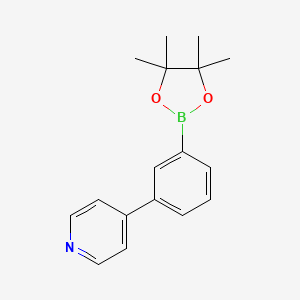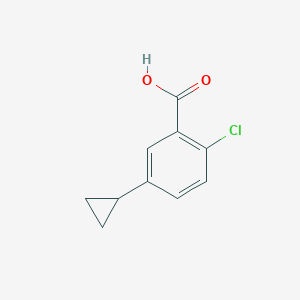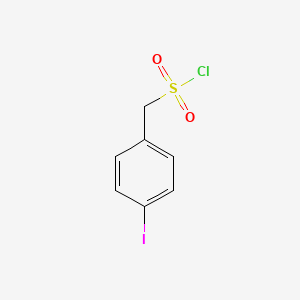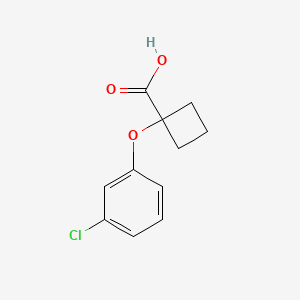
1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid
Descripción general
Descripción
1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid (CBPC) is a chemical compound with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol . It has gained attention for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for CBPC is 1S/C11H11ClO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a chlorophenoxy group attached.Aplicaciones Científicas De Investigación
Pharmaceuticals
In pharmaceutical research, carboxylic acid derivatives are frequently utilized as building blocks for drug development. The presence of both a cyclobutane ring and a chlorophenoxy group in this compound suggests potential for creating novel small molecule therapeutics. Studies could explore its use as a precursor for synthesizing new active pharmaceutical ingredients (APIs) with improved pharmacokinetic properties .
Materials Science
The unique structure of 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid could be valuable in the field of materials science. Its cyclobutane core can impart rigidity to polymers, potentially leading to the development of new materials with enhanced mechanical strength. Research might involve polymerization reactions or the creation of composite materials .
Chemical Synthesis
This compound could serve as an intermediate in organic synthesis, particularly in the formation of cyclobutane-containing molecules. Its reactivity could be exploited to create complex organic compounds, which are of interest in synthetic chemistry for their potential applications in various industries, including pharmaceuticals and agrochemicals .
Environmental Science
Environmental science could benefit from the study of 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid in terms of its environmental fate and transport. Understanding its degradation pathways and potential bioaccumulation could provide insights into the environmental impact of related compounds. It could also be used to develop analytical methods for detecting similar compounds in environmental samples .
Biochemistry
In biochemistry, the compound’s potential interactions with biological molecules could be of interest. Research might focus on its binding affinity to various enzymes or receptors, which could lead to new insights into cellular processes or the development of biochemical tools .
Propiedades
IUPAC Name |
1-(3-chlorophenoxy)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUISZQGPQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)


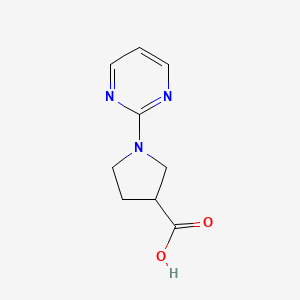
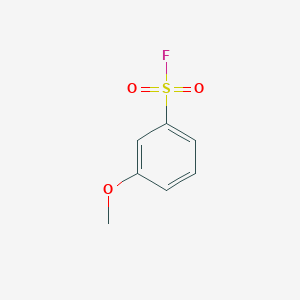
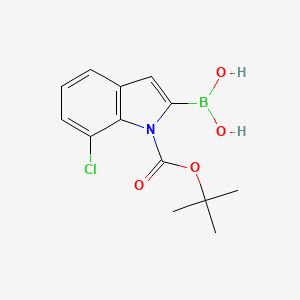

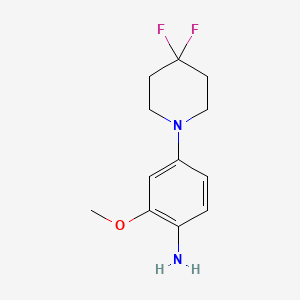
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)
